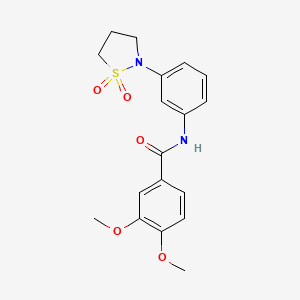

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-16-8-7-13(11-17(16)25-2)18(21)19-14-5-3-6-15(12-14)20-9-4-10-26(20,22)23/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLALNIWOTSVRCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may target cyclin-dependent kinases, which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can potentially halt the proliferation of cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Functional Groups

The following compounds share the 3,4-dimethoxybenzamide core but differ in substituents, leading to distinct properties:

N-(1-(Furan-2-yl)-3-oxo-3-(p-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide (3b)

- Substituents: Furan ring, enone linker, and p-tolylamino group.

- Key Features: The furan moiety introduces π-conjugation, while the enone system may enhance reactivity in Michael addition reactions .

(Z)-N-(3-(2-(4-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (3b)

- Substituents : Thiazole-hydrazinyl linker, bromophenyl group.

N-(2-Hydroxy-5-methylphenyl)-3,4-dimethoxybenzamide (2b)

- Substituents : Hydroxy and methyl groups on the phenyl ring.

- Key Features : Hydrogen-bonding capacity from the hydroxyl group may improve solubility .

Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide)

Physicochemical Properties

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a dioxidoisothiazolidine ring connected to a phenyl group and a 3,4-dimethoxybenzamide moiety. Its molecular formula is , with a molecular weight of approximately 405.47 g/mol. The presence of the sulfone group is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including E. coli and S. aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 625 µg/mL |

| Compound B | S. aureus | 1250 µg/mL |

| Compound C | P. aeruginosa | 500 µg/mL |

Anticancer Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide has been evaluated for its anticancer properties in various in vitro studies. The compound showed significant activity against multiple cancer cell lines with IC50 values indicating effective inhibition of cell proliferation.

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 | 6.26 ± 0.33 | 2D Assay |

| HCC827 | 6.48 ± 0.11 | 2D Assay |

| NCI-H358 | 20.46 ± 8.63 | 3D Assay |

The biological activity of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-dimethoxybenzamide is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfone group is believed to facilitate binding to enzymes or receptors involved in cellular signaling pathways, leading to the inhibition of tumor growth and microbial proliferation .

Case Studies

Several studies have focused on the synthesis and evaluation of this compound's biological activities:

- Antitumor Studies : A recent study assessed the compound's effectiveness in both two-dimensional (2D) and three-dimensional (3D) cell culture models, revealing superior activity in the 2D format compared to the 3D format .

- Antibacterial Screening : Another investigation highlighted the antibacterial potential against S. aureus, with MIC values demonstrating significant efficacy .

Q & A

Q. Critical Parameters :

- Temperature control (e.g., reflux conditions at 80–100°C).

- Solvent choice (e.g., ethanol or dichloromethane for amidation).

- Use of coupling agents (e.g., EDCI) to enhance reaction efficiency .

Basic: What spectroscopic and analytical methods are essential for characterizing this compound?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress .

- Mass Spectrometry (HRMS) : For molecular weight validation (e.g., CHNOS requires exact mass 412.11 g/mol) .

Advanced: How can researchers determine the mechanism of action involving cyclin-dependent kinase (CDK) inhibition?

Answer:

Experimental Design :

Enzyme Assays : Use recombinant CDK enzymes (e.g., CDK2/4/6) with ATP-competitive inhibition assays. Measure IC values using fluorescence-based ADP-Glo™ kits .

Cellular Validation :

- Treat cancer cell lines (e.g., MCF-7 or HeLa) and assess cell cycle arrest via flow cytometry (G1/S phase blockade) .

- Western blotting for downstream targets (e.g., reduced phosphorylated Rb protein) .

Structural Analysis : Molecular docking studies to predict binding interactions with CDK active sites (e.g., using AutoDock Vina) .

Data Contradictions : Discrepancies in IC values across cell lines may arise from off-target effects. Validate specificity using kinase profiling panels (e.g., DiscoverX KINOMEscan) .

Advanced: How should researchers resolve contradictory data in biological activity studies (e.g., concentration-dependent opposing effects)?

Answer:

Case Example : In vitro studies showing inhibition of cAMP at low concentrations but estrogen upregulation at high doses (as seen in similar benzamide derivatives) .

Methodology :

Dose-Response Curves : Perform full-range concentration testing (e.g., 1 nM–100 µM) to identify biphasic effects.

Pathway Analysis : Use RNA-seq or phosphoproteomics to map divergent signaling pathways (e.g., cAMP/PKA vs. ERK/MAPK activation) .

Receptor Profiling : Test affinity for off-target receptors (e.g., FSH or LH receptors) via radioligand binding assays .

Advanced: What structural modifications improve the compound’s bioactivity or pharmacokinetic properties?

Answer:

Derivative Design Strategies :

- Nitro Group Reduction : Convert the nitro group (if present in analogs) to an amine for enhanced solubility and target engagement .

- Methoxy Substitution : Replace 3,4-dimethoxy groups with halogen atoms (e.g., Cl or F) to modulate lipophilicity and metabolic stability .

- Isothiazolidine Ring Modifications : Introduce methyl or propyl groups to optimize steric hindrance and enzyme binding .

Q. Evaluation Methods :

- In Vitro ADME : Microsomal stability assays (e.g., human liver microsomes) to predict metabolic half-life.

- In Vivo Pharmacokinetics : Plasma concentration profiling in rodent models after oral/intravenous administration .

Advanced: How can researchers validate the compound’s selectivity for specific molecular targets?

Answer:

Target Deconvolution Workflow :

Chemical Proteomics : Use immobilized compound probes to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .

CRISPR-Cas9 Knockout : Generate cell lines lacking putative targets (e.g., CDKs) and assess residual activity .

Thermal Shift Assays (TSA) : Monitor protein stability changes upon compound binding to confirm direct interactions .

Advanced: What computational tools are effective for predicting the compound’s reactivity or toxicity?

Answer:

Tools and Workflows :

- DEREK Nexus : Predict toxicity endpoints (e.g., mutagenicity) based on structural alerts (e.g., nitro groups) .

- SwissADME : Estimate physicochemical properties (e.g., LogP, solubility) and rule-of-five compliance .

- Molecular Dynamics (MD) Simulations : Simulate binding stability in target active sites (e.g., using GROMACS) .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Answer:

- Cancer Cell Lines : MCF-7 (breast), A549 (lung), or HepG2 (liver) for antiproliferative assays (IC via MTT/WST-1) .

- Enzyme Inhibition : Purified CDKs or acetylcholinesterase (for neuroactivity studies) .

- Inflammation Models : LPS-stimulated macrophages (e.g., RAW264.7) to assess TNF-α/IL-6 suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.